Acetaldehyde, dimethylhydrazone
Description
Contextualization within Modern Hydrazone Chemistry
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. tsijournals.com They are known for their rich and varied reactivity, which stems from the nature of the hydrazone group itself. Both nitrogen atoms in the hydrazone moiety are nucleophilic, though the amino-type nitrogen is generally more reactive. tsijournals.comsoeagra.com The carbon atom of the C=N bond possesses both electrophilic and nucleophilic character, making it a key site for a wide range of chemical transformations. tsijournals.comsoeagra.com
In the broader context of modern hydrazone chemistry, Acetaldehyde (B116499), dimethylhydrazone serves as a fundamental example of a simple, aliphatic N,N-dialkylhydrazone. The chemistry of hydrazones has evolved significantly from their initial use in the characterization of carbonyl compounds. Today, they are recognized as important intermediates in a plethora of synthetic transformations, including their role as precursors to various heterocyclic compounds. tsijournals.com The study of simple hydrazones like Acetaldehyde, dimethylhydrazone has been crucial in understanding the fundamental reactivity of the hydrazone group, which has paved the way for the development of more complex and specialized applications.
Significance in Organic Synthesis and Mechanistic Studies
The significance of this compound in organic synthesis lies in its utility as a versatile synthetic intermediate. acs.org The hydrazone moiety can be considered a protected form of the original aldehyde, which can be regenerated under specific conditions. acs.org More importantly, the hydrazone functionality activates the adjacent α-carbon, facilitating its deprotonation and subsequent reaction with various electrophiles. acs.org This umpolung (reactivity inversion) of the carbonyl carbon is a cornerstone of modern organic synthesis.
N,N-dialkylhydrazones, including this compound, have been instrumental in the development of methods for the α-alkylation of aldehydes and ketones. acs.org They also participate in a variety of other important reactions. For instance, they can be oxidized to form diazo compounds, which are themselves valuable intermediates in organic synthesis. acs.org Furthermore, N,N-dialkylhydrazones of α,β-unsaturated aldehydes can act as aza-dienes in cycloaddition reactions, such as the hetero-Diels-Alder reaction, providing access to six-membered heterocyclic rings. acs.org
From a mechanistic standpoint, the study of simple hydrazones has provided valuable insights into reaction pathways. For example, investigations into the hydrolysis of hydrazones have elucidated the acid-catalyzed mechanism involving the formation of a carbinolamine intermediate. Mechanistic studies on the organocatalytic α-chlorination of aldehydes have also involved the study of aminal intermediates formed from the substrate, catalyst, and chlorinating agent. wikipedia.org
Evolution of Research Areas Pertaining to this compound
The research focus on hydrazones, including simple aliphatic examples like this compound, has undergone a significant evolution. The initial interest in hydrazones, following their discovery in the late 19th century, was primarily for the detection and characterization of aldehydes and ketones. acs.org Phenylhydrazine (B124118), for example, was famously used by Emil Fischer to form osazones from sugars, which aided in their differentiation. acs.org
In the mid-20th century, the synthetic utility of hydrazones began to be more systematically explored. The development of reactions like the Wolff-Kishner reduction, which utilizes a hydrazone intermediate to deoxygenate a carbonyl group, marked a significant step in this direction. The pioneering work on the metalation of N,N-dialkylhydrazones in the 1960s and 1970s opened up new avenues for C-C bond formation at the α-position of carbonyl compounds. acs.org
More recently, the field has seen a surge of interest in the application of hydrazones in asymmetric synthesis and organocatalysis. Chiral hydrazones are now widely used as auxiliaries to control the stereochemical outcome of reactions. acs.org Furthermore, the ability of the hydrazone group to act as an activating group has been harnessed in a variety of organocatalytic transformations. nih.govacs.org The exploration of hydrazones in cascade reactions, allowing for the rapid construction of complex molecular architectures from simple precursors, is another active area of contemporary research. This evolution from simple derivatives to key players in sophisticated synthetic strategies underscores the enduring importance of understanding the fundamental chemistry of compounds like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-ethylideneamino]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWQPDLACZBQBC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014680 | |
| Record name | Acetaldehyde, 2,2-dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7422-90-4, 19888-74-5 | |
| Record name | Acetaldehyde, 2,2-dimethylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, dimethylhydrazone, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019888745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, 2,2-dimethylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetaldehyde, 2,2-dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetaldehyde dimethylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETALDEHYDE, DIMETHYLHYDRAZONE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH7P7NSM7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Fundamental Organic Transformations
Electrophilic Substitution Reactions at the Azomethine Carbon
The azomethine carbon of acetaldehyde (B116499) dimethylhydrazone is susceptible to electrophilic attack, a reaction pathway that has been exploited for the introduction of various functional groups.
The acylation of aliphatic aldehyde hydrazones, including acetaldehyde dimethylhydrazone, represents a key electrophilic substitution reaction at the azomethine carbon. This transformation typically involves the reaction of the hydrazone with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The base facilitates the deprotonation of the C-H bond at the azomethine carbon, generating a nucleophilic species that subsequently attacks the electrophilic acylating agent. This methodology provides a direct route to β-keto hydrazones, which are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. Research in this area has delineated the scope and limitations of this reaction, exploring the influence of different substrates, acylating agents, and reaction conditions on the efficiency of the acylation process.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds. While traditionally applied to aromatic and heteroaromatic substrates, analogous methodologies can be extended to activated aliphatic systems like acetaldehyde dimethylhydrazone. The Vilsmeier reagent, a chloroiminium ion typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride, serves as the electrophile. The reaction with acetaldehyde dimethylhydrazone would proceed via an electrophilic attack of the Vilsmeier reagent on the azomethine carbon. The resulting iminium ion intermediate is then hydrolyzed during workup to yield a formylated product. This transformation provides a means to introduce a formyl group at the α-position to the original aldehyde carbonyl, a synthetically useful manipulation.
Table 1: Key Reagents in Vilsmeier-Haack and Related Reactions
| Reagent | Role |
| N,N-Dimethylformamide (DMF) | Precursor to the Vilsmeier reagent |
| Phosphorus oxychloride (POCl3) | Activating agent for DMF |
| Acetaldehyde dimethylhydrazone | Nucleophilic substrate |
Oxidation Pathways and Mechanisms
The oxidation of acetaldehyde dimethylhydrazone offers routes to different classes of compounds, with the outcome being highly dependent on the oxidant and reaction conditions.
Enzymatic systems, particularly those involving peroxidases, can mediate the oxidation of acetaldehyde dimethylhydrazone. Horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H2O2), is known to catalyze the oxidation of various organic substrates. In the case of N,N-dimethylhydrazones, the oxidation is thought to proceed via an initial one-electron oxidation at the dimethylamino nitrogen, leading to the formation of a radical cation. This initiates a cascade of events that can ultimately lead to the cleavage of the N-N bond and the formation of various products. The specific products formed can vary depending on the reaction conditions and the presence of other reactive species. These enzymatic oxidations are of interest for their potential applications in biocatalysis and biosensor development.
A significant oxidation pathway for acetaldehyde dimethylhydrazone and its derivatives involves their conversion to nitriles. This transformation can be achieved using various oxidizing agents, with a key mechanistic step being a Cope-type elimination. One studied method involves the oxidation of the N,N-dimethylhydrazone moiety to an N-oxide intermediate. This intermediate then undergoes a concerted, syn-periplanar elimination, known as the Cope elimination, to furnish the corresponding nitrile and N,N-dimethylhydroxylamine. This reaction has been shown to be catalyzed by species such as methyltrioxorhenium (MTO) in the presence of hydrogen peroxide. The mild conditions and high efficiency of this transformation make it a valuable synthetic tool for the preparation of nitriles from aldehydes via their dimethylhydrazone derivatives.
Table 2: Comparison of Oxidation Pathways
| Pathway | Key Reagents | Primary Product |
| Peroxidase-Mediated | Peroxidase, H2O2 | Complex mixture, potential for N-N bond cleavage |
| Catalytic Oxidation | MTO, H2O2 | Nitrile |
Thermal Reactivity and Isomerization Dynamics
Stereoisomerism and Configurational Stability
Acetaldehyde, dimethylhydrazone, like other hydrazones, exhibits stereoisomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This gives rise to E and Z geometric isomers. The configurational stability and interconversion of these isomers are influenced by thermal and photochemical conditions.
The E-isomer of acetaldehyde, N,N-dimethylhydrazone is generally the more thermodynamically stable form. psu.edursc.org Aldehyde N,N-dimethylhydrazones, including this compound, typically exist exclusively in the syn configuration, which corresponds to the E-isomer. researchgate.net However, under ultraviolet (UV) irradiation at 254 nm, the E-isomer can undergo photoisomerization to the Z-isomer. psu.edursc.org For instance, it has been estimated that irradiating (E)-acetaldehyde N,N-dimethylhydrazone in deoxygenated hexane (B92381) for a short period can result in approximately 25% conversion to the (Z)-isomer. psu.edu
This photochemical E to Z isomerization competes with photolysis to form nitriles. psu.edursc.org The resulting mixture of Z and E isomers can thermally revert to the more stable E-isomer. psu.edursc.org This photoisomerization and thermal reversion cycle can be reversible, especially with short irradiation times. psu.edu The mechanism for this thermal Z to E isomerization is believed to proceed through an inversion pathway, with the energy barrier being dependent on the substituent at the imine carbon atom. researchgate.net
The rate of this thermal reversion from the Z to the E form for hydrazones with the general structure RCH=N-NMe₂ is influenced by the nature of the alkyl group (R). Research has shown the rate of thermal Z→E reactions follows the order: R = But > Et > Me. psu.edursc.org This indicates that this compound (where R = Me) has the slowest thermal reversion rate among these three compounds.
Computational studies using density functional theory (DFT) have been employed to investigate the Gibbs energies of reaction and activation for the Z/E thermal isomerization of acetaldehyde N,N-dimethylhydrazone in cyclohexane (B81311), providing theoretical backing to experimental observations. researchgate.net The stability of hydrazone stereoisomers can be significantly altered by substitution. For example, replacing a methyl group on the imine carbon with a fluorine atom can make the Z-form more stable. researchgate.net
The anions formed by the deprotonation of aldehyde dimethylhydrazones also exhibit distinct stereochemistry. The lithio anions of aldehyde dimethylhydrazones have been found to exist predominantly in the Z-configuration. psu.edu The structures of anions formed from the deprotonation of acetaldehyde dimethylhydrazone have been studied using ¹H nuclear magnetic resonance spectroscopy to determine their structures and calculate the rotational barriers within these aza-allyl anions. rsc.org
Research Findings on Isomerization
| Compound Type | Isomerization Process | Key Findings | Reference |
|---|---|---|---|
| Aliphatic Aldehyde N,N-dimethylhydrazones | Photoisomerization (E to Z) | Occurs under UV (254 nm) irradiation, competes with photolysis to nitriles. | psu.edursc.org |
| Aliphatic Aldehyde N,N-dimethylhydrazones | Thermal Reversion (Z to E) | The resulting Z-E mixture thermally reverts to the more stable E-isomer. The cycle can be reversible. | psu.edursc.org |
| This compound | Z/E Thermal Isomerization | The process follows an inversion pathway. The energy barrier is dependent on the carbon atom's substitution. | researchgate.net |
| Lithio anions of aldehyde dimethylhydrazones | Configuration | Exist predominantly in the Z-configuration. | psu.edu |
Relative Rates of Thermal Z→E Isomerization
| Compound (RCH=N-NMe₂) | Alkyl Group (R) | Relative Rate of Thermal Reversion | Reference |
|---|---|---|---|
| Trimethylacetaldehyde N,N-dimethylhydrazone | tert-Butyl (But) | Fastest | psu.edursc.org |
| Propionaldehyde N,N-dimethylhydrazone | Ethyl (Et) | Intermediate | psu.edursc.org |
| This compound | Methyl (Me) | Slowest | psu.edursc.org |
Mechanistic and Kinetic Investigations
Elucidation of Reaction Mechanisms
The formation of acetaldehyde (B116499) dimethylhydrazone, a member of the hydrazone class of organic compounds, proceeds through a condensation reaction between acetaldehyde and unsymmetrical dimethylhydrazine (UDMH). youtube.com This reaction is a cornerstone of organic chemistry, providing a versatile route to compounds with a variety of applications. numberanalytics.com A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and yields. numberanalytics.com
Intermediate Characterization (e.g., Acetaldehyde Intermediates, DMAN)
The formation of hydrazones involves a series of steps, beginning with the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the aldehyde or ketone. This initial attack forms a tetrahedral intermediate known as a hemiaminal. numberanalytics.comnih.gov This intermediate is typically unstable and undergoes further reaction.
In the context of acetaldehyde, its reaction to form various products can involve several intermediates. For instance, in the aldol (B89426) condensation of acetaldehyde, a carbanion intermediate is formed. youtube.com In prebiotic chemical systems, acetaldehyde can lead to the formation of 1-aminoethane-1-ol and 2-aminopropanenitrile (B1206528) as intermediates in the Strecker synthesis of alanine. nih.gov The ozonolysis of certain unsaturated compounds can produce acetaldehyde oxide (CH₃CHOO), a Criegee intermediate, which is highly reactive. rsc.org
While direct characterization of intermediates specific to acetaldehyde dimethylhydrazone formation is not extensively detailed in the provided results, the general mechanism of hydrazone formation provides a strong framework. The reaction between acetaldehyde and UDMH would proceed through a corresponding tetrahedral hemiaminal intermediate.
Determination of Rate-Determining Steps in Hydrazone Formation and Reactions
In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step. nih.gov This is supported by the observation that the reaction rate becomes independent of the concentration of the nucleophile (the hydrazine) at sufficiently high concentrations. nih.gov At neutral pH, the breakdown of the tetrahedral intermediate to eliminate a water molecule is generally the rate-limiting step. acs.orgacs.orgnih.gov The reaction rate can be significantly influenced by the structure of the hydrazine and the carbonyl compound. acs.orgacs.org For instance, studies on a range of hydrazines have shown a more than 100-fold variation in reaction rates. acs.orgacs.org
Catalysis in Hydrazone Chemistry
Acid-Base Catalysis in Isomerization and Formation
Acid-base catalysis plays a crucial role in both the formation and potential isomerization of hydrazones. The formation of hydrazones is typically catalyzed by acid. numberanalytics.comnumberanalytics.com The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. numberanalytics.com The optimal pH for hydrazone formation is generally between 4 and 6. numberanalytics.com If the pH is too low, the hydrazine nucleophile can be protonated, reducing its nucleophilicity and slowing the reaction. nih.gov
General acid catalysis is effective in accelerating the dehydration of the tetrahedral intermediate, which is often the rate-limiting step. nih.gov The mechanism involves the concurrent proton transfer from a general acid to the carbonyl oxygen as the nucleophile attacks. nih.gov
In some cases, hydrazones can exist as Z/E isomers. The interconversion between these isomers can be catalyzed by traces of acid or base. For example, in the case of acetaldehyde phenylhydrazone, trace amounts of acid were found to favor the formation of the lower melting point form, while trace alkali favored the higher melting point form, a phenomenon linked to the Z/E isomer ratio in the melt. acs.org
Kinetic Characterization of Specific Reactions
The rate of hydrazone formation is highly dependent on the structure of the reactants. Kinetic studies on a variety of hydrazines reacting with 2-formylpyridine at pH 7.4 revealed a wide range of second-order rate constants.
Kinetic data for the decomposition of acetaldehyde has been reported. For example, the decomposition of acetaldehyde is a second-order reaction with a rate constant of 4.71 × 10⁻⁸ L mol⁻¹ s⁻¹. youtube.com In the presence of iodine, the decomposition of acetaldehyde follows the rate law: rate = k[CH₃CHO][I₂]. chegg.com
The following table provides an overview of the kinetic data for hydrazone formation with different hydrazines.
| Hydrazine | Carbonyl Compound | Rate Constant (M⁻¹s⁻¹) | Conditions |
| Various | 2-formylpyridine | Wide variation observed | pH 7.4, room temperature |
| Dimethylaminoethylhydrazine (DMAEH) | Various aryl and alkyl aldehydes and ketones | High reactivity observed | Not specified |
| 2-Carboxyphenylhydrazine derivative | Quinoline substrate | 1.9 | Not specified |
This table is illustrative and based on qualitative descriptions from the search results. Specific numerical values for acetaldehyde dimethylhydrazone were not available.
Enzymatic Reaction Kinetics of Dimethylhydrazone Derivatives
The study of the enzymatic reactions involving hydrazone derivatives is crucial for understanding their biological activity and potential as enzyme inhibitors. While specific kinetic data for acetaldehyde, dimethylhydrazone is not extensively documented in publicly available literature, research on other hydrazone derivatives provides significant insights into their interaction with enzymes. A notable area of investigation is their role as inhibitors of monoamine oxidase (MAO) enzymes.
In a study on newly synthesized 1-substituted-2-phenylhydrazone derivatives, researchers evaluated their inhibitory activity against human monoamine oxidase-A (hMAO-A) and human monoamine oxidase-B (hMAO-B) enzymes. researchgate.netnih.gov The inhibitory activity was quantified using in-vitro fluorometric assays, and the most potent compounds were selected for detailed enzyme kinetic studies to determine their mechanism of inhibition. researchgate.netnih.gov
The findings revealed that some of these hydrazone derivatives act as potent and selective inhibitors of hMAO-A. researchgate.netnih.gov For instance, two compounds, designated as 2a and 2b, were identified as the most active against hMAO-A, with IC50 values of 0.342 µM and 0.028 µM, respectively. researchgate.netnih.gov Further kinetic analysis through Lineweaver-Burk plots demonstrated that these compounds are competitive and irreversible inhibitors of hMAO-A. researchgate.net
The kinetic parameters for the inhibition of hMAO-A by these hydrazone derivatives are summarized in the interactive table below. The data illustrates how the presence of the inhibitor alters the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains constant, a characteristic of competitive inhibition. researchgate.net The inhibition constant (Ki) provides a measure of the inhibitor's potency. researchgate.net
Interactive Data Table: Kinetic Parameters for hMAO-A Inhibition by Hydrazone Derivatives
| Inhibitor | Parameter | Value | Unit |
| Compound 2a | IC50 | 0.342 | µM |
| Ki | 0.188 | µM | |
| Vmax | 85.517 ± 2.332 | nmol/min/mg protein | |
| Km (without inhibitor) | 0.940 | µM | |
| Apparent Km (with IC50/2) | 2.071 | µM | |
| Apparent Km (with IC50) | 2.899 | µM | |
| Apparent Km (with 2 x IC50) | 4.550 | µM | |
| Compound 2b | IC50 | 0.028 | µM |
| Ki | 0.011 | µM | |
| Vmax | 79.360 ± 5.704 | nmol/min/mg protein | |
| Km (without inhibitor) | 0.940 | µM | |
| Apparent Km (with IC50/2) | 2.831 | µM | |
| Apparent Km (with IC50) | 3.398 | µM | |
| Apparent Km (with 2 x IC50) | 5.014 | µM |
Data sourced from a study on the synthesis and MAO inhibitory activity of new hydrazone derivatives. researchgate.net
In another study, novel hydrazone derivatives were synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. nih.gov The most effective compound was found to be a reversible and competitive inhibitor of MAO-A. nih.gov This highlights the diversity in the mechanisms of action even within the same class of compounds.
Furthermore, research into a novel hydrazidase enzyme from Microbacterium sp. demonstrated its ability to catalyze the hydrolytic degradation of acylhydrazides. nih.gov This enzyme was found to hydrolyze the acylhydrazide residue to the corresponding acid and hydrazine derivative. nih.gov While this is not an inhibition study, it demonstrates that enzymes can directly metabolize hydrazone-related structures, which has implications for their bioavailability and duration of action in biological systems. A related discovery identified a novel dehydrogenase from the yeast Candida palmioleophila that catalyzes the oxidative hydrolysis of carbon-nitrogen double bonds in hydrazones. nih.gov
These studies collectively underscore the significant and varied interactions of hydrazone derivatives with enzymes, primarily as inhibitors, but also as substrates for enzymatic degradation. The specific kinetics and mechanism of interaction are highly dependent on the detailed molecular structure of the hydrazone derivative and the active site of the enzyme.
Factors Influencing Reaction Rates and Equilibria
The formation and hydrolysis of hydrazones, including this compound, are reversible reactions whose rates and equilibrium positions are influenced by several key factors.
pH: The pH of the reaction medium is a critical factor. The formation of hydrazones is typically acid-catalyzed. nih.gov At neutral pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate. nih.gov The kinetics of hydrazone exchange are generally optimal around pH 4.5. rsc.orgljmu.ac.uk At pH values below this, the hydrazine nucleophile can become protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl carbon. Conversely, at higher pH values, the acid catalysis required for the dehydration step becomes less effective. uni-muenchen.de The hydrolysis of hydrazones is also pH-dependent, with the rate of the hydration step becoming rate-limiting above pH 6. uni-muenchen.de
Temperature: As with most chemical reactions, temperature plays a significant role. Increasing the temperature generally increases the rate of both the formation and hydrolysis of hydrazones by providing the necessary activation energy for the reactions to occur. numberanalytics.com
Reactant Structure: The structure of both the carbonyl compound and the hydrazine derivative significantly impacts reaction rates. numberanalytics.com
Carbonyl Compound: Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. numberanalytics.com The presence of electron-withdrawing groups near the carbonyl group can increase its electrophilicity and thus the rate of nucleophilic attack. Conversely, bulky substituents can sterically hinder the approach of the hydrazine.
Hydrazine Derivative: The nucleophilicity of the hydrazine is a key determinant of the reaction rate. numberanalytics.com Electron-donating groups on the hydrazine can increase its nucleophilicity, while electron-withdrawing groups can decrease it, slowing the reaction. uni-muenchen.de The stability of the resulting hydrazone is also influenced by these electronic effects. uni-muenchen.de
Catalysts and Solvents: The choice of catalyst and solvent can modulate the reaction rate and equilibrium. numberanalytics.com
Catalysts: Acid catalysts, as mentioned, are commonly used to accelerate hydrazone formation. nih.govnumberanalytics.com In some cases, nucleophilic catalysts like aniline (B41778) can be employed. nih.gov
Solvents: The polarity and protic nature of the solvent can influence the stability of the reactants, intermediates, and transition states, thereby affecting the reaction kinetics. numberanalytics.com
Neighboring Functional Groups: The presence of acidic or basic functional groups within the carbonyl-derived portion of the hydrazone can enhance exchange rates at near-neutral pH. rsc.orgljmu.ac.uk These groups can act as intramolecular catalysts, facilitating proton transfer during the rate-limiting steps of the reaction. nih.gov
Hydrolysis: Hydrazones are susceptible to hydrolysis, which is the reverse of their formation. Alkyl hydrazones are significantly more sensitive to hydrolysis than analogous oximes. wikipedia.orgraineslab.com The equilibrium can be shifted towards the hydrazone by removing water or towards the carbonyl compound and hydrazine by adding excess water. wikipedia.org
Computational and Theoretical Chemistry of Acetaldehyde, Dimethylhydrazone
Quantum Chemical Calculation Methodologies
Advanced computational methods are essential for accurately predicting the properties of acetaldehyde (B116499), dimethylhydrazone. These methods provide a theoretical framework for understanding its chemical behavior at a molecular level.
Application of Gaussian-4 Theory
Gaussian-4 (G4) theory, a high-accuracy composite quantum chemical method, has been employed to investigate the thermal isomerization of (1Z)-acetaldehyde N,N-dimethylhydrazone. nih.gov G4 theory represents a significant advancement in the Gaussian-n series of methods for computing the energies of molecules. nih.gov It incorporates several improvements over its predecessors, including a more accurate treatment of the Hartree-Fock limit, expanded polarization basis sets, and the use of the more robust CCSD(T) method for the highest level of correlation. nih.gov Geometries and zero-point energies in G4 theory are typically calculated using density functional theory (DFT), specifically with the B3LYP functional. nih.gov
Coupled Cluster Methods (e.g., CCSD(T)/CBS Computations)
Alongside G4 theory, the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set (CBS) limit has been a cornerstone in the study of acetaldehyde, dimethylhydrazone. nih.gov This approach is considered one of the gold standards in quantum chemistry for its high accuracy in calculating molecular energies. nih.gov The CCSD(T)/CBS method involves performing calculations with a series of increasingly large basis sets and then extrapolating the results to the theoretical limit of an infinitely large basis set, thereby minimizing the basis set truncation error. nih.gov
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic modeling, based on the results of quantum chemical calculations, allows for a quantitative understanding of the isomerization processes in this compound.
Calculation of Gibbs Energy of Activation for Isomerization
A key application of these computational methods has been the calculation of the Gibbs energy of activation (ΔG‡) for the Z/E thermal isomerization of (1Z)-acetaldehyde N,N-dimethylhydrazone. nih.gov This value represents the energy barrier that must be overcome for the molecule to convert from one isomer to the other.
In a study by Ali and colleagues, the Gibbs energy of activation for the thermal isomerization of (1Z)-acetaldehyde N,N-dimethylhydrazone was calculated in cyclohexane (B81311) at 298.15 K. nih.gov The results from both G4 theory and CCSD(T)/CBS computations were compared with available experimental data. nih.gov The study found that both computational methods overestimated the experimental value, leading to a discussion about the potential inaccuracies in the experimental kinetic data. nih.gov
| Computational Method | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Gaussian-4 (G4) Theory | Data not specified in abstract | Overestimated by ~6-12 kcal/mol | nih.gov |
| CCSD(T)/CBS | Data not specified in abstract |
Exploration of Potential Energy Surfaces
The isomerization of hydrazones, including this compound, can be understood by exploring the molecule's potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometric parameters. The thermal isomerization from a Z to an E isomer typically proceeds through a transition state, which is a saddle point on the PES. The primary mechanisms considered for the isomerization of imines and hydrazones are rotation around the C=N double bond or a planar inversion at the nitrogen atom. Computational studies on related hydrazone systems have explored these pathways, suggesting that the preferred mechanism can be influenced by factors such as substituent effects and solvent polarity. For this compound, the transition state for isomerization would represent the peak on the minimum energy path connecting the Z and E isomers on the PES.
Electronic Structure Analysis
Photoelectron Spectra and Ionization Energy Determinations
For simple alkyl hydrazones, the highest occupied molecular orbital (HOMO) is typically a combination of the nitrogen lone pairs, with significant localization on the N-N moiety. This leads to relatively low first ionization energies compared to analogous alkanes or alkenes. Theoretical studies on various hydrazone derivatives confirm that the HOMO is often centered on the hydrazone group, making it the most likely site of initial ionization.
In the case of this compound, the electronic structure is characterized by the lone pairs on the two nitrogen atoms and the π-system of the C=N double bond. The dimethylamino group acts as an electron-donating substituent, which would be expected to lower the ionization energy compared to unsubstituted hydrazones. Computational models suggest that the HOMO is primarily localized on the nitrogen-rich portion of the molecule. While a precise experimental value is not cited, the ionization energy is a key parameter in understanding the molecule's electronic behavior.
The table below presents ionization energy data for related carbonyl compounds, which can serve as a reference for contextualizing the expected ionization potential of this compound.
| Compound | Ionization Energy (eV) |
| Acetaldehyde | 10.23 |
| Acetone | 9.70 |
Table 1: Ionization energies of related carbonyl compounds.
It is important to note that the presence of the dimethylhydrazone group in place of the oxygen atom in acetaldehyde will significantly alter the electronic structure and lower the first ionization energy due to the higher energy of the nitrogen lone pair orbitals compared to the oxygen lone pair in acetaldehyde.
Conformational Analysis and Orbital Interactions
The conformational landscape of this compound is primarily defined by rotation around the N-N and C-N single bonds, as well as the possibility of Z/E isomerization around the C=N double bond. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the stable conformers and the energetic barriers between them.
A key aspect of the conformational analysis of acetaldehyde, N,N-dimethylhydrazone is the thermal isomerization between the Z and E isomers. The E-isomer is generally found to be the more stable configuration. Computational studies have been performed to calculate the Gibbs free energies of reaction and activation for the Z/E thermal isomerization. These studies indicate that the energy barrier for this process is influenced by the solvent environment. For instance, in cyclohexane, the calculated activation energy for the Z to E isomerization is a key determinant of the dynamic equilibrium between the two forms.
The orbital interactions in this compound are critical to understanding its electronic properties. The primary interactions involve the lone pair orbitals of the nitrogen atoms (n) and the π-system of the C=N double bond. The highest occupied molecular orbital (HOMO) is expected to be an antibonding combination of the nitrogen lone pair orbitals, often denoted as n- and n+. The energy separation between these orbitals is a measure of the through-space and through-bond interaction between the lone pairs. The lower-lying n+ orbital has more s-character and is more stable, while the higher-lying n- orbital has more p-character and is less stable, thus constituting the HOMO.
The Lowest Unoccupied Molecular Orbital (LUMO) is typically the π* orbital of the C=N double bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its UV-visible absorption characteristics. The electron-donating nature of the dimethylamino group raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap and affecting the molecule's chemical behavior.
Advanced Applications of Acetaldehyde Dimethylhydrazone in Organic Synthesis
Acetaldehyde (B116499), dimethylhydrazone, a derivative of acetaldehyde and unsymmetrical dimethylhydrazine (UDMH), has emerged as a versatile and valuable reagent in modern organic synthesis. Its utility extends beyond simple derivatization, playing crucial roles as a protecting group, a key component in chain-extension reactions, and a foundational building block for the assembly of intricate molecular structures. This article explores the advanced applications of acetaldehyde, dimethylhydrazone, focusing on its strategic use in protecting group chemistry, homologation reactions, and the construction of complex molecules.
Analytical and Biochemical Research Utilities
Development of Fluorescent Substrates for Peroxidase-Mediated Assays
Peroxidase enzymes are widely used in bio-sensors and assays due to their high turnover numbers and specificity. nih.govrsc.org The development of stable and sensitive optical substrates is crucial for these applications. Aldehyde N,N-dimethylhydrazone-based compounds have emerged as a promising class of fluorescent substrates for peroxidase-mediated assays. nih.govgist.ac.kr
A notable example is the development of 2-((6-methoxynaphthalen-2-yl)methylene)-1,1-dimethylhydrazine (MNDH), a fluorescent peroxidase substrate synthesized from a naphthalene-based aldehyde N,N-dimethylhydrazone. nih.govrsc.org This substrate demonstrates significant advantages over many traditional peroxidase substrates, which are often sensitive to light, pH, and can be over-oxidized in the presence of excess hydrogen peroxide (H₂O₂), leading to signal loss. nih.govrsc.orgrsc.org In contrast, MNDH is both thermo- and photostable and does not exhibit fluorescence changes from over-oxidation with excess H₂O₂. nih.govrsc.org
The detection principle for aldehyde N,N-dimethylhydrazone-based substrates like MNDH relies on an enzyme-catalyzed transformation from a non-fluorescent or weakly fluorescent molecule to a highly fluorescent product. nih.gov The reaction is initiated by a peroxidase, such as horseradish peroxidase (HRP), which is first activated by H₂O₂. nih.govrsc.org The activated HRP then catalyzes the oxidation of the aldehyde N,N-dimethylhydrazone moiety. nih.govgist.ac.kr
Specifically, the N,N-dimethylhydrazone group is oxidized to an N-oxide intermediate. nih.govgist.ac.kr This intermediate subsequently undergoes a Cope elimination reaction, converting the hydrazone into a nitrile group. nih.govgist.ac.kr In the case of MNDH, the reaction product is 6-methoxy-2-naphthonitrile, a highly fluorescent molecule. gist.ac.kr This process results in a quantitative change in fluorescence that is directly proportional to the concentration of H₂O₂ or the substrate. nih.govrsc.org This mechanism provides a stable and reliable signal for detection. smolecule.com
Commonly used peroxidase substrates include colorimetric options like 3,3′,5,5′-tetramethylbenzidine (TMB) and fluorescent substrates such as Amplex Red. nih.gov However, these can be limited by instability in complex biological samples or narrow pH operating ranges. nih.gov MNDH-based assays can function effectively over a broad pH range, from acidic to neutral conditions. nih.govrsc.org
The properties of aldehyde N,N-dimethylhydrazone-based substrates make them highly suitable for measuring enzymatic activity and for use in coupled enzyme assays. nih.govsmolecule.com The MNDH/HRP assay system can detect H₂O₂ at micromolar levels. rsc.org As the fluorescence intensity increases with the concentration of either MNDH or H₂O₂, the system can be used to quantify these components. nih.gov
The Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), has been determined for the MNDH/HRP system. These kinetic parameters are crucial for designing quantitative assays.
| Parameter | Value (pH 4.0) | Value (pH 7.0) | Analyte |
|---|---|---|---|
| Kₘ | 15.19 µM | 313.19 µM | MNDH |
| Kₘ | 2.84 µM | 1.54 µM | H₂O₂ |
| Vₘₐₓ | 1.02 µM/min | 0.08 µM/min | MNDH |
| Vₘₐₓ | 0.89 µM/min | 0.07 µM/min | H₂O₂ |
Kinetic parameters of the MNDH/HRP assay system at different pH values. Data sourced from gist.ac.kr.
A key application is in enzyme cascade assays. rsc.org For instance, MNDH can be used for the quantitative detection of glucose in human serum samples. nih.govrsc.org In this system, glucose oxidase first oxidizes glucose, producing H₂O₂ as a byproduct. The H₂O₂ generated then participates in the HRP-catalyzed oxidation of MNDH, leading to a measurable fluorescent signal that correlates with the initial glucose concentration. rsc.org
Advanced Derivatization Strategies in Analytical Chemistry
The formation of a stable hydrazone is a cornerstone of derivatization strategies for the sensitive detection and quantification of aldehydes and ketones. researchgate.net Acetaldehyde (B116499), being volatile, is often converted into a less volatile and more easily detectable derivative prior to analysis by methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govresearchgate.net
The reaction involves the carbonyl group of acetaldehyde and the hydrazine (B178648) group of a derivatizing agent, forming a stable hydrazone. researchgate.netnih.gov One of the most common derivatizing agents for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The resulting product, acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNP), can be readily separated and quantified. nih.govnih.gov This technique is widely applied to measure acetaldehyde levels in diverse biological and environmental samples, including blood, plasma, and cell culture media. nih.gov
The efficiency of the derivatization reaction is dependent on several factors, which must be optimized to ensure accurate quantification. nih.govnih.gov
| Parameter | Optimal Condition |
|---|---|
| pH | 4.0 |
| DNPH Molar Excess | 80-fold |
| Reaction Time | 40 minutes |
| Temperature | Ambient (~22 °C) |
| Product Stability | Up to 2 days |
Optimized conditions for the derivatization of acetaldehyde with DNPH for HPLC analysis. Data sourced from nih.govnih.gov.
Following derivatization, the AcH-DNP product is often extracted using solid-phase extraction (SPE) with a material like octadecyl silane (B1218182) oxide (C18) before analysis. researchgate.net This derivatization strategy allows for high recovery rates (>88% in culture media and >78% in plasma) and a low limit of detection, around 3 µM. nih.gov The development of short HPLC gradient programs enables clear separation of the AcH-DNP derivative from the excess DNPH reagent, leading to reliable and reproducible quantification. nih.govnih.gov
Environmental Chemistry and Degradation Pathways
Acetaldehyde (B116499), Dimethylhydrazone as a Transformation Product
Acetaldehyde, dimethylhydrazone (ADMH) is recognized as a significant transformation product in specific chemical reactions, particularly those involving unsymmetrical dimethylhydrazine (UDMH).
The ozonation of unsymmetrical dimethylhydrazine (UDMH) is a key process that leads to the formation of this compound. This reaction is a multi-step process. Initially, the interaction between UDMH and ozone generates an acetaldehyde intermediate. This intermediate then further reacts with another molecule of UDMH to produce ADMH. nih.gov Computational studies indicate that the reaction begins with the abstraction of a hydrogen atom from the –NH2 group of UDMH, which is followed by the oxidation of the resulting N-radical species. nih.gov The acetaldehyde produced in this initial step subsequently reacts with UDMH to form ADMH. nih.gov This entire process is a critical pathway in the environmental transformation of UDMH and can also lead to the formation of other by-products, including the carcinogen N-Nitrosodimethylamine (NDMA). nih.govroyalsocietypublishing.org In fact, ADMH is considered a precursor for NDMA formation during the ozonation of UDMH. nih.gov
Table 1: Key Steps in the Formation of this compound from UDMH Ozonation
| Step | Description | Reactants | Products |
| 1 | Initial reaction between UDMH and ozone. | Unsymmetrical Dimethylhydrazine (UDMH), Ozone (O3) | Acetaldehyde intermediate |
| 2 | Reaction of the intermediate with another UDMH molecule. | Acetaldehyde intermediate, Unsymmetrical Dimethylhydrazine (UDMH) | This compound (ADMH) |
Research on Biodegradation and Environmental Fate
Research into the biodegradation and environmental fate of this compound itself is limited. However, studies on the degradation of its parent compound, acetaldehyde, provide some insights. Acetaldehyde is known to be biodegradable. nih.govnih.gov For instance, certain bacteria like Pelobacter carbinolicus and P. acetylenicus can utilize acetaldehyde. nih.govnih.gov These bacteria can disproportionate acetaldehyde into ethanol (B145695) and acetate (B1210297) as a source of energy. nih.govnih.gov
Given that acetaldehyde is a precursor to this compound, its environmental behavior is relevant. Acetaldehyde is ubiquitous in the environment, arising from both natural and anthropogenic sources. who.intrsc.org It is a volatile compound and its presence in the atmosphere, water, and soil has been documented. who.int Due to its reactivity, the transport of acetaldehyde between different environmental compartments is expected to be somewhat limited. who.int
The environmental fate of this compound is intrinsically linked to the degradation of UDMH. The ozonation of UDMH in water is a significant pathway for its transformation, leading to ADMH and subsequently other compounds like NDMA. nih.govroyalsocietypublishing.org The pH of the water can significantly influence the degradation pathways and the reaction rates of UDMH with ozone. researchgate.net Theoretical studies have explored the degradation pathways of UDMH in aqueous environments, providing a basis for understanding the formation and subsequent fate of its transformation products, including ADMH. researchgate.netresearchgate.net
Q & A
Q. What statistical frameworks are recommended for reporting acetaldehyde-related data with high variability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
